molecular formula C15H12F3N3O B4902596 N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine

N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine

Cat. No.: B4902596
M. Wt: 307.27 g/mol
InChI Key: HEFVAKKRXHMBME-UHFFFAOYSA-N
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Description

N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine: is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indazole moiety

Properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c16-15(17,18)22-13-5-1-10(2-6-13)8-19-12-4-3-11-9-20-21-14(11)7-12/h1-7,9,19H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFVAKKRXHMBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC3=C(C=C2)C=NN3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the use of boron reagents and palladium catalysts .

Industrial Production Methods: For industrial-scale production, the preparation method involves dissolving sodium bicarbonate in water, followed by the addition of trifluoromethoxyaniline and methylene chloride. The mixture is then reacted with methylchloroformate to obtain an intermediate, which is further processed to yield the final product .

Chemical Reactions Analysis

Types of Reactions: N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes and receptors. Its trifluoromethoxy group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group plays a crucial role in modulating the compound’s binding affinity and selectivity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-indazol-6-amine stands out due to its indazole moiety, which imparts unique chemical and biological properties

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